![molecular formula C8H9N3O B1330694 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine CAS No. 22727-43-1](/img/structure/B1330694.png)

4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine

Descripción general

Descripción

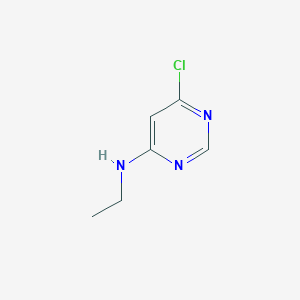

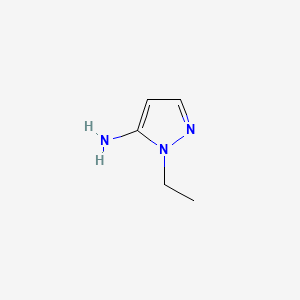

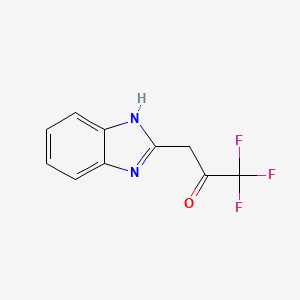

“4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine” is a heterocyclic compound with the empirical formula C8H9N3O . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine” can be represented by the SMILES stringNC1=NC(OC(C)=C2)=C2C(C)=N1 . The InChI code for this compound is 1S/C8H9N3O/c1-4-3-6-5(2)10-8(9)11-7(6)12-4/h3H,1-2H3,(H2,9,10,11) . Physical And Chemical Properties Analysis

“4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine” is a solid at room temperature . It has a molecular weight of 163.18 .Aplicaciones Científicas De Investigación

Antiviral Research

The compound 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine has been utilized in the synthesis of novel compounds with potential antiviral properties. Studies have explored its use in creating derivatives that could be effective against various viral infections .

Antitubercular Activity

Research has indicated that derivatives of this compound show promise in the treatment of tuberculosis. The introduction of different halogen atoms on the phenyl ring of the compound has been found to affect its antitubercular activity against strains of Mycobacterium tuberculosis .

Protein Kinase Inhibition

This compound is part of a class of pyrimidine derivatives that have been identified as potential protein kinase inhibitors. Such inhibitors can play a significant role in cancer treatment, as they can interfere with the signaling pathways that promote tumor growth and survival .

4. Microtubule Assembly and Receptor Tyrosine Kinases (RTKs) Inhibition A series of derivatives from 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine have been designed to inhibit microtubule assembly and RTKs. These biological targets are crucial for cancer cell growth and proliferation, making these derivatives valuable for cancer research .

Safety and Hazards

Propiedades

IUPAC Name |

4,6-dimethylfuro[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-6-5(2)10-8(9)11-7(6)12-4/h3H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEVJFYMGKQFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344308 | |

| Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |

CAS RN |

22727-43-1 | |

| Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)

![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)